(1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
8-[4-(4-fluorophenyl)phenyl]sulfonyl-3-pyridin-4-yloxy-8-azabicyclo[3.2.1]octane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23FN2O3S/c25-19-5-1-17(2-6-19)18-3-9-24(10-4-18)31(28,29)27-20-7-8-21(27)16-23(15-20)30-22-11-13-26-14-12-22/h1-6,9-14,20-21,23H,7-8,15-16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVJEVPANJRCSU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC(CC1N2S(=O)(=O)C3=CC=C(C=C3)C4=CC=C(C=C4)F)OC5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1R,5S)-8-((4'-fluoro-[1,1'-biphenyl]-4-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane is a complex organic molecule with potential biological applications. This article reviews its biological activity, focusing on its mechanism of action, effects on various cellular processes, and relevant case studies.
- Chemical Formula : CHFNOS
- Molecular Weight : 438.5 g/mol
- CAS Number : 2108436-55-9
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It has been identified as a selective modulator of glucocorticoid receptors (GRs). By competitively binding to these receptors, it inhibits the translocation of ligand-GR complexes to the nucleus, thereby affecting gene expression related to inflammation and apoptosis.
Biological Effects
-
Anti-Cancer Activity :
- The compound has shown promising results in reversing glucocorticoid-mediated anti-apoptotic effects in cancer cells, particularly in epithelial ovarian cancer models. This suggests that it may enhance the efficacy of chemotherapeutic agents like taxanes by restoring chemosensitivity.
-
Metabolic Effects :
- In clinical studies involving patients with conditions such as Cushing's syndrome, this compound has demonstrated improvements in clinical parameters related to hypertension and hyperglycemia. This indicates potential applications in metabolic disorders.
-
Cellular Impact :
- The compound modulates apoptosis and cellular stress responses, leading to significant alterations in cell survival and proliferation pathways.
Study 1: Epithelial Ovarian Cancer
A recent study evaluated the effects of this compound on epithelial ovarian cancer cells. Results indicated that treatment with this compound led to a marked increase in apoptosis rates when combined with taxane chemotherapy compared to control groups.
| Treatment Group | Apoptosis Rate (%) |
|---|---|
| Control | 20 |
| Taxane Only | 30 |
| Compound + Taxane | 60 |
Study 2: Cushing's Syndrome
In a clinical trial involving patients diagnosed with endogenous Cushing syndrome, administration of the compound resulted in significant reductions in blood pressure and glucose levels over a 12-week period.
| Parameter | Baseline | Post-Treatment |
|---|---|---|
| Systolic Blood Pressure (mmHg) | 150 | 130 |
| Fasting Glucose (mg/dL) | 180 | 140 |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
